[(9H-fluoren-9-ylideneamino)oxy](3-nitrophenyl)methanone
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Overview
Description
(9H-fluoren-9-ylideneamino)oxymethanone is an organic compound with the molecular formula C20H12N2O4. It belongs to the class of fluorenes, which are compounds containing a fluorene moiety. This compound is characterized by its unique structure, which includes a fluorene backbone and a nitrophenyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of (9H-fluoren-9-ylideneamino)oxymethanone typically involves the reaction of 9H-fluorene-9-carbaldehyde with 3-nitrobenzohydroxamic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography .
Chemical Reactions Analysis
(9H-fluoren-9-ylideneamino)oxymethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
(9H-fluoren-9-ylideneamino)oxymethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-ylideneamino)oxymethanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
(9H-fluoren-9-ylideneamino)oxymethanone can be compared with other fluorenyl-based compounds, such as:
3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid: This compound has a similar structure but with a propanoic acid group instead of a nitrophenyl group.
[(9H-fluoren-9-ylideneamino)oxy][3-(trifluoromethyl)phenyl]methanone: This compound contains a trifluoromethyl group, which imparts different chemical properties.
Properties
Molecular Formula |
C20H12N2O4 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(fluoren-9-ylideneamino) 3-nitrobenzoate |
InChI |
InChI=1S/C20H12N2O4/c23-20(13-6-5-7-14(12-13)22(24)25)26-21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12H |
InChI Key |
JMOOEKYDVDCTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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